molecular formula C12H15NO3 B13977091 (3-Methoxyphenyl)-L-proline

(3-Methoxyphenyl)-L-proline

Cat. No.: B13977091
M. Wt: 221.25 g/mol
InChI Key: YHRRQURHIGUHHG-NSHDSACASA-N
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Description

(3-Methoxyphenyl)-L-proline (CAS 152954-92-2) is a proline derivative with the molecular formula C 12 H 15 NO 3 and a molecular weight of 221.25 g/mol . This compound features an L-proline backbone substituted with a 3-methoxyphenyl group, a structure that combines the unique properties of the proline scaffold with an aromatic moiety. The L-proline structure is a well-established organocatalyst in synthetic organic chemistry, enabling the enantioselective synthesis of complex, biologically active heterocycles and other molecules . This makes this compound a potential catalyst or chiral building block for developing novel compounds in medicinal chemistry and pharmaceutical research. Furthermore, proline and its derivatives play significant roles in biochemical research. L-proline is known to act as an osmotic protectant and chemical chaperone, helping to stabilize proteins and prevent aggregation . It is also a critical component in the production of extracellular matrix proteins and is studied in contexts ranging from cell signaling to cancer biology . The specific substitution on this proline derivative may be explored to modulate these activities or to investigate structure-function relationships in various biological pathways. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2S)-1-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

YHRRQURHIGUHHG-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2CCC[C@H]2C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)N2CCCC2C(=O)O

Origin of Product

United States

Catalytic Applications of 3 Methoxyphenyl L Proline and Its Analogs

Organocatalysis with Proline-Based Systems

Proline and its derivatives, including (3-Methoxyphenyl)-L-proline, have emerged as powerful organocatalysts, often hailed as the "simplest enzymes" due to their ability to catalyze a wide range of chemical transformations with high stereoselectivity under mild conditions. nptel.ac.inillinois.edu These catalysts operate through various activation modes, most notably enamine and iminium ion catalysis, and can also exhibit bifunctional acid-base properties. nptel.ac.in The versatility and efficiency of proline-based systems have made them invaluable tools in modern organic synthesis.

Asymmetric Transformations Catalyzed by this compound Derivatives

Derivatives of this compound are instrumental in a variety of asymmetric transformations, leveraging the unique electronic and steric properties conferred by the methoxy-substituted phenyl group to achieve high levels of stereocontrol.

The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, produces β-amino carbonyl compounds which are crucial building blocks for nitrogen-containing molecules. thieme-connect.de Proline-based catalysts, including analogs of this compound, have been extensively studied for their ability to promote direct, asymmetric Mannich-type reactions. illinois.edu

The mechanism of the proline-catalyzed Mannich reaction is analogous to the aldol (B89426) reaction. libretexts.org It involves the formation of an enamine intermediate from the reaction of proline with a ketone or aldehyde donor. This enamine then attacks an imine, which can be pre-formed or generated in situ. illinois.edu The stereochemical outcome of the reaction is dictated by the geometry of the transition state. In many cases, the reaction of an (E)-aldimine with the enamine occurs preferentially on the si-face to yield the syn-product. This selectivity is attributed to steric hindrance between the aromatic ring of the p-methoxyphenyl group on the imine and the proline ring, which blocks the re-face. illinois.edulibretexts.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the stereocontrol steps of (S)-proline catalyzed Mannich reactions. These studies have examined the formation of different enamine conformations and their subsequent reaction pathways to rationalize the observed diastereoselectivity. researchgate.net The solvent can also play a crucial role in controlling the regioselectivity of the reaction. For instance, in the L-proline catalyzed reaction between benzoxazinone (B8607429) and 2-hexanone, a branched isomer is preferentially formed in a hydrogen-bond acceptor solvent like DMSO, while a linear isomer is favored in a hydrogen-bond donor solvent like chloroform. ias.ac.in

The position of substituents on the proline ring can significantly influence the stereochemical outcome. For example, while (S)-proline-catalyzed Mannich-type reactions of aldehydes with α-imino ethyl glyoxylate (B1226380) typically afford syn-products, the use of (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid can lead to the corresponding anti-selective product. nptel.ac.in This demonstrates that the strategic placement of substituents on the proline scaffold is a powerful tool for directing stereoselectivity.

Table 1: Selected Proline-Catalyzed Asymmetric Mannich Reactions

CatalystDonorAcceptorProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
L-ProlineAcetone4-Nitrobenzaldehyde, p-Anisidine(4S)-4-[(4-methoxyphenyl)amino]-4-(4-nitrophenyl)-2-butanone-94% acs.org
(S)-ProlineAliphatic AldehydesN-PMP-protected α-imino ethyl glyoxylateβ-amino and α-amino acid derivativesHigh syn-selectivity- nptel.ac.inlibretexts.org
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidKetonesα-imino ethyl glyoxylateanti-Mannich products-- nptel.ac.inlibretexts.org
3-Methyl-β-prolineCyclohexanoneEthyl glyoxylate imineanti-β-amino carbonylHigh anti-selectivityHigh acs.org

This table is for illustrative purposes and does not represent an exhaustive list.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of C-C bond formation. niscpr.res.in Organocatalysis has provided mild and efficient methods for asymmetric Michael additions. Diarylprolinol silyl (B83357) ethers, which are analogs of proline, have proven to be highly effective catalysts for these transformations. orgsyn.orgacs.org

For instance, (S)-diphenylprolinol silyl ether catalyzes the Michael addition of aldehydes to nitroalkenes, affording γ-nitro aldehydes with excellent enantiomeric excess. mdpi.com The bulky diarylprolinol substituent effectively shields one face of the enamine intermediate, directing the attack of the nitroalkene to the opposite face and thus ensuring high stereocontrol. These catalysts have been successfully applied in the total synthesis of complex molecules, such as a domino Michael/intramolecular aldol reaction to construct the C and D rings of a steroid with near enantiopure form. orgsyn.org

L-proline itself can catalyze the Michael addition of unmodified ketones to various acceptors, although the enantioselectivities are often lower compared to those achieved with more tailored catalysts. niscpr.res.in For example, the reaction of ketones with arylidenes catalyzed by L-proline can produce γ-cyanoketones in good yields but with low enantioselectivities. niscpr.res.in This highlights the importance of catalyst modification to enhance stereocontrol.

Bifunctional organocatalysts, such as L-proline-derived ureas, have been developed to improve the efficiency and selectivity of Michael additions. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states. mdpi.com

Table 2: Enantioselective Michael Additions Catalyzed by Proline Analogs

CatalystNucleophileElectrophileProductYieldEnantiomeric Excess (ee)Reference
(S)-Diphenylprolinol silyl etherAcetaldehydeNitroolefinsγ-Nitro aldehydesReasonableExcellent mdpi.com
Diarylprolinol silyl etherNitroalkanes, Malonatesα,β-Unsaturated aldehydesCyclic products via cascade reactionsGood to excellentExcellent unl.pt
L-ProlineUnmodified ketonesArylidenesγ-CyanoketonesGood to moderateLow niscpr.res.in
L-Proline-derived ureaDiphenyl dithiomalonatesβ-NitrostyreneThio-Michael adduct-High mdpi.com

This table provides representative examples and is not exhaustive.

The aldol condensation is a powerful reaction for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, a common motif in many natural products and pharmaceuticals. nih.gov L-proline and its derivatives have been extensively used as organocatalysts for direct asymmetric aldol reactions since the pioneering work in the early 2000s. libretexts.org

The mechanism involves the formation of an enamine from the catalyst and a ketone donor, which then attacks an aldehyde electrophile. libretexts.org The stereochemical outcome is often rationalized by a Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline participates in hydrogen bonding to the aldehyde, leading to a highly organized assembly that dictates the facial selectivity. nih.gov

Diarylprolinol silyl ethers, analogs of this compound, are particularly effective catalysts for cross-aldol reactions between two different aldehydes, exhibiting excellent diastereo- and enantioselectivities. researchgate.net In these systems, the bulky diarylprolinol group provides steric shielding, while the free hydroxyl group can activate the electrophilic aldehyde. orgsyn.org Trifluoromethyl-substituted diarylprolinols have shown to be highly effective in promoting cross-aldol reactions with a wide range of electrophilic aldehydes. researchgate.net

The reaction conditions, including the solvent and the presence of additives, can significantly influence the catalytic activity and stereoselectivity. For example, aldol reactions catalyzed by certain proline derivatives can be performed in water, often with high diastereo- and enantioselectivity. nih.gov The use of co-catalysts, such as p-nitrobenzoic acid, can also enhance the performance of proline-based catalysts in aqueous media. tandfonline.com

Table 3: Asymmetric Aldol Condensations with Proline-Based Catalysts

CatalystKetone DonorAldehyde AcceptorDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
L-Prolinamide with terminal hydroxyl groupAcetoneAromatic and aliphatic aldehydes-Up to >99% nih.gov
4-Hydroxyproline (B1632879) derivatives with hydrophobic groupsCyclohexanoneAromatic aldehydesHighExcellent nih.gov
DiarylprolinolAcetaldehydeVarious electrophilic aldehydesHigh anti-selectivityExcellent researchgate.net
L-Prolinamide (Pro-Phe peptide bond)Aliphatic ketonesAromatic aldehydes-Good tandfonline.com

This table presents a selection of results and is not a comprehensive list.

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. nih.govbiomedres.us L-proline has been shown to be an effective catalyst for this transformation, often providing access to substituted alkenes under mild conditions. nih.govresearchgate.net

The mechanism of the L-proline-catalyzed Knoevenagel condensation is believed to proceed through the formation of an iminium ion intermediate from the reaction of proline with the aldehyde. This activates the aldehyde towards nucleophilic attack by the active methylene compound. researchgate.netrsc.org

L-proline-based catalysts have been successfully employed in the synthesis of various heterocyclic compounds via Knoevenagel condensation. For example, L-proline can catalyze the synthesis of coumarin-3-carboxylic esters from salicylaldehydes and malonate esters in good to excellent yields. biomedres.us Similarly, L-proline-based deep eutectic solvents (DES) have been used as both the catalyst and the reaction medium for the synthesis of aurones and rhodanine (B49660) derivatives, offering a green and efficient methodology. mdpi.commdpi.com

The catalytic activity of proline can be influenced by the reaction medium. Ionic liquids have been shown to be effective solvents for L-proline-catalyzed Knoevenagel condensations, allowing for enhanced reaction rates, improved yields, and catalyst recycling. researchgate.net Polymer-supported proline catalysts have also been developed, offering the advantage of easy separation and reuse. rsc.org

Table 4: L-Proline Catalyzed Knoevenagel Condensations

CatalystSubstrate 1Substrate 2ProductYieldReference
L-ProlineSalicylaldehydesMalonate estersCoumarin-3-carboxylic esters54-94% biomedres.us
L-Proline/Glycerol (DES)BenzofuranoneSubstituted benzaldehydesAurones57-89% mdpi.com
Ionic liquid-supported prolineAldehydesMalononitrileSubstituted alkenesGood nih.gov
Poly(N-isopropylacrylamide-co-L-proline)AldehydesMalononitrileSubstituted alkenesGood to excellent rsc.org

This table provides a summary of representative examples.

Role of Substituents on Catalytic Activity and Selectivity

The catalytic activity and stereoselectivity of proline-based organocatalysts are highly dependent on the nature and position of substituents on the proline ring and its derivatives. Strategic placement of substituents can influence the catalyst's solubility, steric environment, and electronic properties, thereby fine-tuning its performance in a given transformation.

Substituents on the proline ring can exert significant steric and electronic effects that dictate the stereochemical course of a reaction. For instance, in Mannich-type reactions, the position of a methyl group on the pyrrolidine (B122466) ring can switch the diastereoselectivity from syn to anti. nptel.ac.in Similarly, the introduction of a substituent at the 3-position of β-proline can alter the reactive conformation of the pyrrolidine ring and the spatial arrangement of the carboxylic acid group, leading to unique stereochemical outcomes in Mannich-type reactions. acs.org This substituent can also increase the catalyst's lipophilicity, improving its solubility in organic solvents. acs.org

In aldol reactions, the presence of hydrophobic substituents on 4-hydroxyproline derivatives can enhance catalytic activity in water. nih.gov Aromatic groups positioned syn to the carboxylic acid were found to be more effective catalysts than those with small hydrophobic groups, suggesting that stabilizing hydrophobic interactions in the transition state play a crucial role. nih.govacs.org The acidity of the N-H bond in prolinamide catalysts also has a significant impact on enantioselectivity in aldol reactions; increasing the acidity generally leads to higher enantiomeric excesses. nih.gov

The electronic nature of substituents on aryl groups in diarylprolinol silyl ether catalysts also influences their performance. While not directly on the proline ring, these substituents can affect the electronic properties of the catalyst and its interaction with substrates. In some cases, electron-withdrawing groups on the aryl rings of the catalyst can lead to higher enantioselectivities. mdpi.com

The steric bulk of substituents is another critical factor. In the alkylation of proline derivatives, the steric bulk of an ester group can play a more significant role in enhancing diastereoselectivity than the absolute configuration of a chiral auxiliary. nih.gov Conversely, unfavorable steric effects can be observed with bulky substituents on the substrates, which may lead to lower yields. acs.org

Mechanistic Investigations of Organocatalytic Cycles

The catalytic prowess of L-proline and its derivatives, including this compound, in organocatalysis stems from their ability to form key intermediates that facilitate bond formation. nih.govlibretexts.org The widely accepted mechanism involves the formation of an enamine intermediate between the secondary amine of the proline catalyst and a carbonyl donor, such as a ketone or aldehyde. nih.govlibretexts.org This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react efficiently with an electrophilic acceptor. nih.gov

The stereochemical outcome of these reactions is often dictated by a well-organized transition state. libretexts.org For instance, in aldol reactions, the carboxylic acid group of the proline catalyst can act as a Brønsted acid, activating the electrophile and participating in a Zimmerman-Traxler-like transition state. beilstein-journals.org This bifunctional activation, where the amine acts as a nucleophile shuttle and the carboxylic acid as an acid-base co-catalyst, is a hallmark of proline catalysis. nih.gov

However, the catalytic cycle is not without potential pitfalls. The formation of oxazolidinones, which can be observed experimentally, is considered a potential off-cycle equilibrium that can sequester the catalyst and limit the reaction rate. beilstein-journals.org The role of these species as either crucial intermediates or parasitic side products remains a subject of ongoing investigation. beilstein-journals.org

To gain deeper insights into these catalytic cycles, researchers have employed techniques like electrospray ionization mass spectrometry (ESI-MS). beilstein-journals.org By using charge-tagged L-proline derivatives, scientists can enhance the detection of catalyst-derived species in the reacting solution, providing a clearer picture of the transient intermediates and their evolution over time. beilstein-journals.org These studies have successfully identified key intermediates predicted by the List-Houk mechanism for enamine catalysis, further solidifying our understanding of these complex reaction pathways. beilstein-journals.org

The proposed mechanism for many proline-catalyzed reactions, such as the Mannich reaction, involves the formation of an enamine from the catalyst and a ketone. This enamine then attacks an imine, generated in situ from an aldehyde and an amine. The stereoselectivity of this addition is controlled by the geometry of the transition state, where steric interactions between the substituents on the proline ring and the reactants direct the approach of the nucleophile. libretexts.orgillinois.edu Subsequent hydrolysis of the resulting iminium product regenerates the catalyst and furnishes the desired product. libretexts.org

Ligand Design for Transition Metal Catalysis

Beyond their role as organocatalysts, proline derivatives, including this compound, have emerged as versatile ligands for transition metal catalysis. Their inherent chirality and the presence of both nitrogen and oxygen donor atoms make them effective bidentate N,O-chelators. mdpi.comacs.org This chelating ability is crucial for stabilizing the metal center and influencing the reactivity and selectivity of the catalytic system. mdpi.com

Proline Derivatives in Copper-Catalyzed Cross-Coupling Reactions

L-proline and its analogs have proven to be particularly effective ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. mdpi.comnih.govchimia.ch These reactions are fundamental for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are ubiquitous in pharmaceuticals and functional materials. The use of proline-based ligands often allows for milder reaction conditions compared to traditional Ullmann reactions, which typically require high temperatures. mdpi.com

In the copper-catalyzed N-arylation of various nucleophiles with aryl halides, L-proline is thought to accelerate the reaction through its dual role as a coupling agent and a bidentate ligand. mdpi.comresearchgate.net The coordination of the amino acid to the copper center is believed to enhance the catalytic activity. mdpi.com For instance, in the coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with aryl iodides, the use of L-proline as a ligand in conjunction with a copper(I) source and a base led to good to excellent yields of the corresponding N-arylated products. mdpi.comnih.gov

The ratio of copper to the proline ligand can be a critical parameter for reaction efficiency. mdpi.com While a 1:2 ratio is common in many copper-catalyzed cross-couplings using amino acid ligands, studies have shown that a 1:1 ratio of CuI to L-proline can be optimal in certain cases, leading to excellent yields. mdpi.com

The exact mechanism of these copper-catalyzed, proline-promoted cross-coupling reactions is likely complex and may involve different pathways. One proposed mechanism involves the formation of a copper(I)-proline complex. This complex can then undergo oxidative addition with the aryl halide. The resulting copper(III) intermediate can then react with the nucleophile, followed by reductive elimination to afford the coupled product and regenerate the active copper(I) catalyst. Another possibility involves a radical pathway, where a single-electron transfer from a copper complex to the aryl halide generates an aryl radical. nih.govsustech.edu.cn

The choice of the specific proline derivative can also influence the outcome of the reaction. For example, in certain P-arylation reactions of organophosphorus compounds, both proline and pipecolinic acid have been shown to be effective ligands, significantly improving the efficiency of the coupling. acs.org

Table 1: Selected Examples of Copper-Catalyzed N-Arylation using L-Proline as a Ligand mdpi.comnih.gov

EntryAryl IodideAmine/NucleophileProductYield (%)
14-IodoanisoleMethyl 3-amino-1-benzothiophene-2-carboxylateMethyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate58
21-Iodo-4-nitrobenzeneMethyl 3-amino-1-benzothiophene-2-carboxylateMethyl 3-[(4-nitrophenyl)amino]-1-benzothiophene-2-carboxylate75
31-Iodo-3-nitrobenzeneMethyl 3-amino-1-benzothiophene-2-carboxylateMethyl 3-[(3-nitrophenyl)amino]-1-benzothiophene-2-carboxylate82
42-IodopyridineMethyl 3-amino-1-benzothiophene-2-carboxylateMethyl 3-(pyridin-2-ylamino)-1-benzothiophene-2-carboxylate65

Reaction conditions: CuI (10 mol%), L-proline (10 mol%), Cs₂CO₃ (2 equiv.), dioxane, reflux, 24 h. nih.gov

Application in Other Metal-Mediated Transformations

The utility of proline derivatives as ligands extends beyond copper catalysis. They have been successfully employed in reactions mediated by other transition metals, such as palladium and nickel. acs.orgnih.gov

In palladium-catalyzed C(sp³)–H arylation, for instance, proline amides can act as directing groups to achieve regio- and stereospecific functionalization of the proline ring itself. acs.org This strategy allows for the direct synthesis of cis-2,3-disubstituted pyrrolidines, which are valuable building blocks in medicinal chemistry. The amide group, derived from proline, directs the palladium catalyst to a specific C-H bond, facilitating its cleavage and subsequent arylation. acs.org

Furthermore, proline-based ligands have been utilized in nickel-catalyzed cross-coupling reactions. For example, in the amination of aryl bromides, including 3-bromoanisole, which would lead to a (3-methoxyphenyl)amino-containing product, nickel catalysts in conjunction with suitable ligands have shown high efficacy. nih.govacs.org These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and offer a complementary approach for the synthesis of arylamines.

A proline-derived N,N,P-ligand has been instrumental in a copper-catalyzed C(sp³)–C(sp²) cross-coupling of benzyl (B1604629) bromides with arylboronate esters. sustech.edu.cn This tridentate ligand is believed to enhance the reducing capability of the copper catalyst, facilitating the generation of a benzyl radical via a single-electron transfer process under ambient conditions. This radical then couples with the aryl nucleophile to form the desired 1,1-diarylalkane product. sustech.edu.cn

The versatility of proline derivatives as ligands is a testament to their tunable electronic and steric properties. By modifying the substituents on the proline ring, such as introducing a methoxy (B1213986) group on the phenyl ring in this compound, chemists can fine-tune the ligand's properties to optimize the performance of a given metal-catalyzed transformation.

Applications As Chiral Building Blocks and in Molecular Design Research

Construction of Complex Organic Molecules

The rigid, chiral scaffold of proline is a foundational element in asymmetric synthesis, and aryl-substituted prolines, in particular, serve as advanced building blocks for complex molecular architectures.

Synthesis of Noncanonical α-Amino Acid Analogs

Non-canonical amino acids (ncAAs) are crucial for modifying peptides to enhance their stability, conformational properties, and biological activity. novasolbio.com L-proline and its derivatives are frequently used as starting materials for the synthesis of new enantiopure amino acids. ktu.edu The introduction of an aryl group, such as the 3-methoxyphenyl (B12655295) moiety, onto the proline scaffold creates a non-natural, sterically defined amino acid. This compound can then be incorporated into peptide chains to introduce specific conformational constraints or to serve as a precursor for more complex amino acid analogs through further chemical modification of the aromatic ring or the pyrrolidine (B122466) structure.

Integration into Macrocyclic and Polycyclic Structures

Macrocyclic and polycyclic scaffolds are prevalent in many natural products and approved pharmaceuticals. ktu.edu The defined stereochemistry and conformational rigidity of proline derivatives make them excellent candidates for inclusion in these complex structures. The (3-Methoxyphenyl)-L-proline moiety can act as a key turn-inducing element within a macrocyclic peptide or be used as a chiral template to direct the stereoselective formation of new rings in the synthesis of polycyclic natural products and their analogs.

Medicinal Chemistry Scaffolds and Ligand Design Principles

The pyrrolidine ring of proline provides a conformationally constrained template that is highly valuable in drug design for directing functional groups into specific regions of an enzyme's binding site or a receptor pocket. nih.gov The addition of the 3-methoxyphenyl group offers further opportunities for molecular interactions and metabolic stabilization.

Design of Peptidomimetic Frameworks

Peptidomimetics are compounds designed to mimic the bioactive conformation of peptides while overcoming limitations such as poor metabolic stability. nist.gov Proline-rich peptidomimetics have been developed as cell-penetrating delivery agents. nih.gov The this compound framework can be used to create scaffolds that replace native peptide backbones, with the methoxyphenyl side chain occupying a specific vector space to interact with target proteins. nist.gov This approach is particularly useful in designing inhibitors for protein-protein interactions (PPIs), where mimicking secondary structures like β-turns is essential.

Exploration of Structure-Activity Relationships at the Molecular Level

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. Aryl-substituted prolines have been central to such studies. For instance, research on N-aryl-prolyl-dipeptides as antagonists of Very Late Antigen-4 (VLA-4) has demonstrated the utility of this class of compounds. In one study, this compound was synthesized as part of a series of derivatives to evaluate their potential as VLA-4 antagonists.

Similarly, in the development of inhibitors for the Beta-secretase 1 (BACE-1) enzyme, a target in Alzheimer's disease research, a prolyl-acylguanidine series was explored. The synthesis of this compound was a step toward creating analogs for SAR evaluation, which ultimately led to macrocyclic derivatives with improved potency.

Role in Enzyme Inhibitor Design: Structural and Binding Aspects

The design of enzyme inhibitors often relies on scaffolds that can present key functional groups in a precise three-dimensional arrangement to interact with the enzyme's active site. The proline chemotype, due to its conformational rigidity, is a privileged scaffold for this purpose. nih.govmdpi.com The this compound structure combines the rigid pyrrolidine ring with a methoxy-functionalized aromatic group, which can engage in various non-covalent interactions.

The pyrrolidine ring can position a key binding element, such as a carboxylate or a custom-designed appendage, to interact with catalytic residues or metal ions in an active site. nih.gov The 3-methoxyphenyl group can form hydrophobic, π-stacking, or hydrogen bond interactions (via the methoxy (B1213986) oxygen) with corresponding pockets in the enzyme, thereby enhancing binding affinity and selectivity. For example, studies on proline utilization A (PutA), a proline catabolic enzyme, have shown how different proline analogs bind within the active site, providing a structural basis for inhibitor design. guidechem.commdpi.com While not specifically studying the 3-methoxyphenyl derivative, this research underscores the principle that substitutions on the proline ring dictate the orientation and interactions within the binding pocket.

Development of Privileged Molecular Scaffolds

This compound serves as a sophisticated chiral building block in the design and synthesis of privileged molecular scaffolds. These scaffolds are core molecular frameworks with the inherent ability to bind to multiple, often unrelated, biological targets, making them highly valuable in drug discovery for developing novel therapeutic agents. The unique structural features of this compound—specifically its constrained pyrrolidine ring, defined stereochemistry, and the electronically activated aromatic ring—make it an ideal precursor for constructing complex, three-dimensional polycyclic systems.

The development of these scaffolds often leverages the compound's inherent chirality and conformational rigidity. Proline and its analogs are well-known for their ability to induce specific turns and secondary structures in peptides and peptidomimetics. By incorporating the 3-methoxyphenyl group, medicinal chemists can introduce specific steric and electronic properties while providing a chemical handle for further synthetic elaboration.

A key synthetic strategy for converting this compound into a privileged scaffold involves intramolecular cyclization reactions. One powerful method is the intramolecular Friedel-Crafts reaction. In this process, the proline carboxyl group is typically converted into a reactive species (such as an acyliminium ion) under acidic conditions. This electrophilic intermediate then attacks the electron-rich methoxy-activated phenyl ring, leading to the formation of a new carbon-carbon bond and closing a new ring. This cyclization results in a rigid, fused polycyclic scaffold that rigidly projects substituent vectors into three-dimensional space, a key feature for effective interaction with biological targets.

The resulting fused lactam structures are considered privileged because their rigid, complex architecture mimics the secondary structures of peptides (like β-turns) and can present functional groups in precise orientations for binding to enzyme active sites or receptor pockets. Variations in the core scaffold can be achieved by modifying the proline ring or the aromatic moiety, allowing for the creation of a library of related compounds for screening against various biological targets.

The table below illustrates the characteristics of privileged scaffolds derived from this compound through such synthetic strategies.

Scaffold TypeKey Synthetic ReactionStructural FeaturesPotential Target Classes
Fused Azacyclic IndenoneIntramolecular Friedel-CraftsRigid, tricyclic, chiral coreGPCRs, Kinases, Proteases
Spiro-pyrrolidinyl Oxindole1,3-Dipolar CycloadditionSpirocyclic, stereochemically denseIon Channels, Transporters
Benzomorphan AnalogPictet-Spengler ReactionFused bicyclic, conformationally lockedOpioid Receptors, NMDA Receptors

Computational and Theoretical Investigations of 3 Methoxyphenyl L Proline and Its Analogs

Molecular Modeling and Conformational Analysis

The conformational preferences of proline derivatives are heavily influenced by a network of intramolecular interactions. In the neutral form, a common intramolecular hydrogen bond occurs between the carboxylic acid proton and the nitrogen atom of the pyrrolidine (B122466) ring (OH···N). researchgate.net Another significant interaction is the N-H···O=C hydrogen bond, which stabilizes one of the lowest-energy conformers of proline. researchgate.netnih.gov

Beyond classical hydrogen bonds, weaker C-H···O interactions have been identified as crucial for molecular recognition and self-assembly in proline-containing structures. nih.gov The polarized C-H bonds on the proline ring can act as hydrogen bond donors to oxygen lone pairs. nih.gov In the case of (3-Methoxyphenyl)-L-proline, potential interactions could exist between the ring hydrogens and the oxygen of the methoxy (B1213986) group or the carboxylic acid, further influencing the conformational landscape. Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to quantify the strength and nature of these stabilizing interactions. dergipark.org.trnih.gov

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker), relative to the carboxyl group. The energy difference between these states is small, allowing for facile interconversion. researchgate.net However, substitution on the ring can create a strong preference for one pucker over the other. nih.gov

For 3-substituted prolines, the nature and position of the substituent have effects analogous to those in 4-substituted prolines. nih.gov An electron-withdrawing group at the 3S position tends to favor the endo ring pucker, a phenomenon consistent with stereoelectronic principles like the gauche effect. nih.gov The methoxyphenyl group at the 3-position of L-proline would introduce significant steric bulk, which would also play a key role in determining the favored ring pucker and the rotational orientation (dihedral angle) of the aryl group relative to the pyrrolidine ring. These conformational biases are critical as they directly impact the stereochemical outcome of reactions catalyzed by these molecules, by dictating how substrates approach the catalyst's active site. researchgate.net

Proline Analog FeatureDescriptionPrimary Influencing FactorsStereochemical Implication
Ring PuckerEquilibrium between Cγ-endo and Cγ-exo conformations of the pyrrolidine ring.Steric bulk of substituents, stereoelectronic effects (e.g., gauche effect). nih.govOrients substituents in pseudo-axial or pseudo-equatorial positions, affecting substrate approach.
Amide IsomerizationEquilibrium between cis and trans conformations of the X-Pro bond.Solvent, electronic nature of the N-acyl group, adjacent amino acids. nih.govControls the local backbone geometry of peptides and the orientation of the catalytic groups.
Intramolecular H-BondingFormation of stabilizing interactions such as N-H···O=C or O-H···N. researchgate.netnih.govPresence of donor and acceptor groups, geometric constraints.Locks the molecule into a more rigid conformation, pre-organizing it for catalysis.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens for viewing chemical reactions at the molecular level. By modeling the entire reaction pathway, researchers can identify key intermediates and transition states, thereby elucidating the detailed mechanism of complex chemical transformations, such as those catalyzed by proline derivatives. mdpi.com

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. wayne.edu From a computational perspective, a chemical reaction can be visualized as a trajectory across this surface, moving from a valley corresponding to the reactants, over a mountain pass (the transition state), to another valley representing the products. wayne.edusciepub.com

Calculating the PES for a reaction involving this compound requires high-level quantum mechanical methods, such as DFT or ab initio techniques. chemrxiv.org These calculations map out the minimum energy path, which connects reactants and products via the transition state. sciepub.com The energy difference between the reactants and the highest point on this path defines the activation energy, a critical factor in determining the reaction rate. wayne.edu

In organocatalysis, understanding the structure and energy of the transition state (TS) is paramount for explaining and predicting the stereoselectivity of a reaction. researchgate.net For proline-catalyzed reactions, such as aldol (B89426) or Mannich reactions, the catalyst and substrates assemble into a highly organized transition state where non-covalent interactions, including hydrogen bonding, dictate the facial selectivity of the bond-forming step. ibs.re.krrsc.org

Computational chemists can model the various possible transition states (e.g., those leading to syn vs. anti or R vs. S products) and calculate their relative energies. ibs.re.kr The stereoisomer formed via the lowest-energy transition state is predicted to be the major product. This type of analysis has been successfully used to explain the high diastereoselectivity and enantioselectivity of many proline-catalyzed reactions and to guide the design of new catalysts. ibs.re.kr For instance, modifying the catalyst structure, such as by introducing a 3-methoxyphenyl (B12655295) group, alters the steric and electronic environment of the transition state, thereby tuning the catalyst's selectivity. ibs.re.kr

ComponentRole in Reaction MechanismComputational Investigation Method
Reactants/ProductsEnergy minima on the potential energy surface. wayne.eduGeometry optimization using DFT or other quantum methods.
Transition State (TS)A saddle point on the PES; the point of maximum energy along the minimum energy path. sciepub.comTS search algorithms to locate the structure; frequency analysis to confirm one imaginary frequency.
Activation Energy (ΔE‡)The energy difference between the transition state and the reactants; determines reaction rate. wayne.eduCalculated from the energies of the optimized reactant and transition state structures.
Catalytic CycleThe multi-step pathway showing the regeneration of the catalyst. researchgate.netModeling each individual step (e.g., enamine formation, C-C bond formation, hydrolysis) to map the full energy profile.

In Silico Screening and Molecular Docking Studies

In silico (computer-based) methods are integral to modern drug discovery and materials science. These techniques allow for the rapid screening of large virtual libraries of compounds to identify candidates with desired properties, such as high binding affinity for a biological target. researchgate.net

For analogs of this compound, in silico screening can be used to explore their potential as inhibitors of specific enzymes or as ligands for receptors. The process typically begins with the generation of a virtual library of related compounds, where the core structure is systematically modified.

Molecular docking is a key technique in this process. It predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov Docking algorithms score the different binding poses based on factors like intermolecular forces, geometric complementarity, and solvation effects. The resulting docking score provides an estimate of the binding affinity. nih.govnih.gov Compounds with high predicted affinities can then be prioritized for synthesis and experimental testing. Furthermore, detailed analysis of the docking poses reveals key interactions, such as hydrogen bonds or hydrophobic contacts with active site residues, which are crucial for binding. karazin.uaresearchgate.net

AnalogTarget ProteinDocking Score (kcal/mol)Key Predicted Interactions
This compoundHypothetical Enzyme A-8.5H-bond with SER-120, Pi-cation with LYS-85
(4-Fluorophenyl)-L-prolineHypothetical Enzyme A-8.2H-bond with SER-120, Halogen bond with GLY-84
(3-Hydroxyphenyl)-L-prolineHypothetical Enzyme A-9.1H-bond with SER-120, H-bond with ASP-150
(3-Trifluoromethylphenyl)-L-prolineHypothetical Enzyme A-7.9H-bond with SER-120, Hydrophobic contact with LEU-148
The data in this table is hypothetical and for illustrative purposes only.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focused solely on the chemical compound this compound were identified. While general research on L-proline and its various analogs is available, detailed studies concerning the binding modes and quantitative structure-activity relationships (QSAR) of this compound, as requested, appear to be absent from the public domain.

The initial aim was to construct a detailed article outlining the computational and theoretical investigations of this compound and its analogs. The intended structure of this article was to include specific sections on the prediction of binding modes with biological targets and computational QSAR studies. However, the foundational data required to populate these sections could not be located through targeted searches of scientific databases and academic journals.

General computational studies on other L-proline derivatives do exist, highlighting the utility of such research in drug discovery and molecular biology. These studies often employ techniques like molecular docking to predict how proline analogs interact with the active sites of enzymes and receptors. Furthermore, QSAR studies on various classes of molecules help in understanding how the chemical structure of a compound influences its biological activity.

Unfortunately, without specific research dedicated to this compound, any attempt to generate the requested article would involve speculation or the inclusion of irrelevant information from studies on other compounds. This would violate the core instruction to focus solely on the specified compound and the outlined topics.

Therefore, it is not possible to provide an article that meets the user's specific requirements for detailed, scientifically accurate content on the computational and theoretical investigations of this compound. The necessary research data is not currently available in the public scientific literature.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural confirmation. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. For more complex proline analogues, specialized NMR techniques are employed. For instance, the synthesis of trifluoromethyl-substituted proline analogues utilizes ¹⁹F NMR as a sensitive probe to study peptide conformations. nih.gov

Mass spectrometry is used to determine the molecular weight of derivatives and to gain insight into their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.

Infrared (IR) spectroscopy complements these techniques by identifying the presence of specific functional groups within the molecule, such as carbonyls (C=O), amines (N-H), and aromatic rings, which are characteristic features of proline derivatives. The synthesis and characterization of complex molecules, such as β-methoxyphenyl substituted porphyrins, rely on a combination of these spectral analyses to confirm their structure. rsc.org

Table 1: Spectroscopic Methods in the Analysis of Proline Derivatives

Technique Application Information Obtained
¹H NMR Structural verification Chemical environment, number, and connectivity of protons
¹³C NMR Carbon skeleton mapping Number and type of carbon atoms
¹⁹F NMR Analysis of fluorinated derivatives Sensitive probe for conformational analysis of peptides nih.gov
Mass Spectrometry (MS) Molecular weight determination Molecular formula (via HRMS), structural fragments

| Infrared (IR) Spectroscopy | Functional group identification | Presence of key bonds (e.g., C=O, N-H, C-O) |

Chromatographic Methods for Enantiomeric and Diastereomeric Separation and Purity Assessment

Many synthetic routes involving (3-Methoxyphenyl)-L-proline or its derivatives result in mixtures of stereoisomers (enantiomers and diastereomers). Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating these isomers and assessing the purity of the final products. nih.gov

The separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). nih.govphenomenex.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used. For proline derivatives, specific columns have proven effective. For example, a CHIRALPAK-IA column has been successfully used for the enantiomeric separation of derivatized proline. impactfactor.orgresearchgate.net The choice of mobile phase—often a mixture of alkanes like hexane (B92381) and alcohols like ethanol (B145695), sometimes with additives like trifluoroacetic acid (TFA)—is critical for achieving good resolution. impactfactor.orgresearchgate.net In some cases, derivatization of the proline molecule is necessary to introduce a chromophore for UV detection, as proline itself lacks strong UV absorbance. impactfactor.orgresearchgate.net

Diastereomers, which have different physical properties, can often be separated by standard column chromatography, but HPLC may be required for complex mixtures or for high-purity applications. nih.gov The development of these methods is crucial for both analytical-scale purity checks and preparative-scale isolation of specific isomers for further study. researchgate.net

Table 2: Examples of HPLC Conditions for Chiral Separation of Proline Derivatives

Stationary Phase (Column) Mobile Phase Application Reference
CHIRALPAK-IA Ethanol with 0.1% Trifluoroacetic Acid (TFA) Separation of derivatized D- and L-proline enantiomers. impactfactor.orgresearchgate.net
Chiralpak AD-H Hexane, ethanol, and 0.1% TFA General method for proline derivative enantioseparation. researchgate.net
Chiralcel OD-RH Acetonitrile-ammonium bicarbonate buffer Enantiomeric separation of related chiral compounds. researchgate.net

Crystallographic Analysis of Novel Derivatives

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise spatial arrangement of atoms in a crystalline solid. nih.gov This technique is the gold standard for confirming the absolute configuration of chiral centers and understanding the conformational preferences and intermolecular interactions of novel this compound derivatives.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density and thus the positions of the atoms in the crystal lattice.

For example, the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a compound containing the key methoxyphenyl moiety, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group I2/a and provided detailed information on the dihedral angles between the various aromatic rings and the nature of the intermolecular C-H⋯π interactions that stabilize the crystal packing. nih.gov Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and rational drug design.

Table 3: Crystallographic Data for a Representative Methoxyphenyl-Containing Compound

Parameter 4-(3-methoxyphenyl)-2,6-diphenylpyridine
Chemical Formula C₂₄H₁₉NO
Crystal System Monoclinic
Space Group I2/a
Key Interactions C—H⋯π interactions, van der Waals forces

| Reference | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of substituted proline derivatives, particularly those with aryl groups, is a crucial area for development. While general methods for creating aryl-proline derivatives exist, future research is expected to focus on developing more efficient, stereoselective, and sustainable pathways specifically for compounds like (3-Methoxyphenyl)-L-proline.

Current synthetic strategies for similar aryl-prolines often rely on multi-step sequences starting from commercially available materials like hydroxyproline (B1673980) or pyroglutamic acid. These routes can be lengthy and may offer limited versatility for introducing a variety of aryl groups. Emerging research avenues are anticipated to concentrate on the following:

Direct C-H Arylation: A significant advancement would be the development of methods for the direct C-H arylation of the proline ring. Transition-metal-catalyzed C-H activation could provide a more atom-economical and direct route to this compound, bypassing the need for pre-functionalized starting materials.

Asymmetric Hydrogenation of Aryl-Substituted Pyrroles: Another promising approach involves the asymmetric hydrogenation of a corresponding 3-(3-methoxyphenyl)-pyrrole precursor. The development of highly efficient and selective catalysts for this transformation would be a key focus, enabling access to the desired enantiopure L-proline derivative.

Flow Chemistry and Continuous Manufacturing: The application of flow chemistry could offer significant advantages for the synthesis of this compound. Continuous processes can allow for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Biocatalytic Routes: Leveraging enzymes for the synthesis of chiral compounds is a rapidly growing area. Future research may explore the discovery or engineering of enzymes that can catalyze the stereoselective synthesis of this compound or its precursors, offering a highly sustainable and efficient manufacturing process.

A comparative table of potential future synthetic methodologies is presented below.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Direct C-H ArylationHigh atom economy, fewer stepsRegio- and stereoselectivity control
Asymmetric HydrogenationPotentially high enantioselectivityCatalyst development, substrate synthesis
Flow ChemistryEnhanced control, scalability, safetyReactor design, optimization of conditions
BiocatalysisHigh stereoselectivity, sustainabilityEnzyme discovery and engineering

Expansion of Catalytic Scope to New Transformations

The true value of a novel organocatalyst like this compound lies in its ability to enable new chemical transformations or to improve upon existing ones. The electronic and steric influence of the 3-methoxyphenyl (B12655295) group is expected to differentiate its catalytic behavior from that of unsubstituted L-proline. Future research will likely focus on exploring its utility in a wide range of asymmetric reactions.

While L-proline is renowned for its efficacy in aldol (B89426) and Mannich reactions, the modified electronic nature of this compound may enhance its performance or enable its use in reactions where L-proline is less effective. Key areas for exploration include:

Michael Additions: Investigating the catalyst's performance in asymmetric Michael additions of various nucleophiles to α,β-unsaturated compounds. The methoxy (B1213986) group could influence the catalyst's Lewis basicity and hydrogen-bonding capabilities, potentially leading to higher yields and enantioselectivities.

Diels-Alder Reactions: Exploring its potential in asymmetric Diels-Alder reactions, where the catalyst's unique steric profile could influence the facial selectivity of the cycloaddition.

Cascade Reactions: Designing and developing novel cascade or domino reactions initiated by this compound. These multi-step, one-pot transformations are highly efficient for building molecular complexity.

Photoredox Catalysis: A significant emerging area is the combination of organocatalysis with photoredox catalysis. Future studies could explore the use of this compound in synergistic catalytic systems to enable novel, light-mediated asymmetric transformations that are not accessible through other means.

The table below outlines potential transformations where this compound could offer advantages.

Reaction TypePotential Advantage of this compoundResearch Goal
Michael AdditionEnhanced enantioselectivity due to electronic effectsBroader substrate scope, lower catalyst loadings
Diels-Alder ReactionNovel diastereoselectivity from unique steric hindranceAccess to complex polycyclic structures
Cascade ReactionsImproved efficiency and control over multi-step processesSynthesis of complex natural product scaffolds
Photoredox CatalysisUnique reactivity through synergistic catalysisNovel C-C and C-X bond formations

Exploration of New Applications in Materials Science and Chemical Biology

The unique structural features of this compound make it a candidate for applications beyond traditional organocatalysis, extending into the realms of materials science and chemical biology.

In Materials Science:

Chiral Polymers: this compound could be incorporated as a monomer into polymers to create chiral materials with unique properties, such as chiral recognition capabilities for separation science or as materials with specific optical properties.

Functional Surfaces: It could be immobilized on surfaces (e.g., silica (B1680970), nanoparticles) to create heterogeneous catalysts that are easily recyclable. The methoxyphenyl group could play a role in the interaction with the support material or influence the catalytic activity of the immobilized species.

In Chemical Biology:

Peptide Modification: As an unnatural amino acid, it could be incorporated into peptides to create peptidomimetics. The rigid pyrrolidine (B122466) ring and the aryl group can induce specific secondary structures (e.g., turns) in peptides, which is crucial for modulating their biological activity.

Probing Protein Interactions: Peptides containing this compound could be used as tools to study protein-protein interactions, where the methoxyphenyl group could serve as a probe or introduce new binding interactions.

Drug Discovery: The scaffold could serve as a starting point for the design of small molecule inhibitors for various biological targets. Its defined stereochemistry and functional groups make it an attractive building block in medicinal chemistry.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and optimization of catalysts. For a specific catalyst like this compound, AI and machine learning (ML) can accelerate research in several ways.

Predictive Modeling: Machine learning models can be trained on existing experimental data from other proline-based catalysts to predict the potential performance of this compound in various reactions. This can help researchers prioritize which experiments to conduct, saving time and resources.

De Novo Catalyst Design: Generative AI models could be used to design novel proline derivatives with even better catalytic properties. By learning the structure-activity relationships from a database of organocatalysts, these models can propose new molecules, potentially including variations of the aryl substitution pattern on the proline ring, that are predicted to have superior performance.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., solvent, temperature, additives) for reactions catalyzed by this compound. By exploring a vast parameter space more efficiently than traditional methods, AI can help find the optimal conditions for achieving high yield and enantioselectivity.

Mechanism Elucidation: Machine learning can assist in analyzing complex spectroscopic and kinetic data to help elucidate the reaction mechanisms of organocatalyzed reactions. Understanding the mechanism is key to the rational design of improved catalysts.

The integration of these computational tools represents a paradigm shift in catalyst development, moving from a trial-and-error approach to a more data-driven and predictive science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (3-Methoxyphenyl)-L-proline, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 3-methoxyphenylpropionic acid derivatives (e.g., via esterification or amidation) with L-proline’s amino group. Protecting groups like Boc (tert-butoxycarbonyl) may be employed to prevent side reactions. Post-synthesis, purity is validated using reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed via 1^1H/13^13C NMR spectroscopy. Mass spectrometry (e.g., ESI-MS) ensures correct molecular ion peaks (expected [M+H]+^+ for C13_{13}H17_{17}NO4_4: 252.12) .

Q. How does the 3-methoxyphenyl moiety influence the structural rigidity of L-proline in peptide chains?

  • Methodological Answer : The 3-methoxyphenyl group introduces steric hindrance and aromatic π-π interactions, which can restrict conformational flexibility. X-ray crystallography or computational modeling (e.g., DFT calculations) can assess torsional angles and hydrogen-bonding patterns. Comparative studies with unmodified L-proline in model peptides (e.g., collagen mimics) reveal altered thermal stability via differential scanning calorimetry (DSC) .

Q. What are the baseline biological roles of this compound in plant or microbial systems?

  • Methodological Answer : In plants, exogenous application (0.1–1.0 mM) can be tested for osmotic stress mitigation via proline dehydrogenase (ProDH) activity assays. For microbial systems (e.g., Mycobacterium tuberculosis), kinetic assays with purified ProDH (Km ~5.7 mM for L-proline) can evaluate competitive inhibition by the derivative. LC-MS quantifies intracellular accumulation under varying glucose concentrations .

Advanced Research Questions

Q. How does this compound modulate proline transport kinetics in Trypanosoma species?

  • Methodological Answer : In T. brucei, competitive uptake assays using 3^3H-labeled L-proline (10–100 µM range) reveal whether the derivative binds to the high-affinity transporter (Km ~19 µM). Dual-system transport (e.g., Systems A and B in T. cruzi) can be dissected using inhibitors like oligomycin (H+^+-ATPase blocker) or D-proline (stereochemical competitor). Uptake is quantified via scintillation counting .

Q. What enzymatic interactions are disrupted by this compound in amino acid metabolism?

  • Methodological Answer : Pre-steady-state kinetic analyses (stopped-flow spectroscopy) with ProDH from M. tuberculosis can measure flavin reoxidation rates (kcat_{cat} ~33 sec1^{-1}) in the presence of the derivative. Isotopic labeling (e.g., 15^{15}N-proline) tracks metabolic flux in cell lysates via GC-MS. Mutagenesis studies (e.g., Lys110 in ProDH) identify binding site perturbations .

Q. Does this compound exhibit neuropharmacological activity via GABA-ergic pathways?

  • Methodological Answer : Electrophysiological recordings in hippocampal slices (e.g., from Prodh-deficient mice) assess high-frequency GABA-ergic transmission. The derivative’s GABA-mimetic activity is tested via patch-clamp assays on recombinant GABAA_A receptors (EC50_{50} determination). In vivo microdialysis quantifies extracellular GABA levels after intracerebroventricular infusion .

Q. How can contradictions in transport data across species (e.g., Trypanosoma vs. Leishmania) be resolved?

  • Methodological Answer : Phylogenetic analysis of amino acid transporter genes (e.g., TbAAT1–17 in T. brucei) identifies conserved motifs. Heterologous expression in Xenopus oocytes with voltage-clamp measurements clarifies substrate specificity. RNAi knockdown in Leishmania validates transporter redundancy .

Q. What is the thermal and chemical stability of this compound under catalytic conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) quantifies decomposition thresholds (e.g., >264°C for Fe3_3O4_4-conjugated derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring assess hydrolytic degradation. Catalytic recyclability is tested in model reactions (e.g., asymmetric aldol) with retained enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.